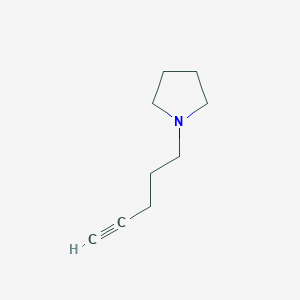

N-pent-4-ynylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pent-4-ynylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-3-4-7-10-8-5-6-9-10/h1H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSMBLBDVCTRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14044-58-7 | |

| Record name | 1-(pent-4-yn-1-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Pent 4 Ynylpyrrolidine and Its Structural Analogs

Strategies Involving Pent-4-yn-1-amine as a Precursor

Pent-4-yn-1-amine serves as a logical and direct precursor for the construction of the N-pent-4-ynylpyrrolidine scaffold. Methodologies originating from this primary amine primarily involve the formation of the pyrrolidine (B122466) ring through cyclization strategies.

Amine-Alkylation and Cyclization Routes

The direct alkylation of amines with alkyl halides is a classical method for forming C-N bonds. However, the reaction of a primary amine like pent-4-yn-1-amine with a suitable four-carbon electrophile bearing two leaving groups can be complicated by overalkylation, leading to a mixture of secondary, tertiary amines, and quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org A more controlled approach involves a two-step sequence: N-alkylation followed by intramolecular cyclization.

While direct alkylation of ammonia (B1221849) or primary amines with dihaloalkanes can produce heterocyclic compounds, these reactions often suffer from low yields and the formation of polymeric byproducts. A more refined strategy involves the initial mono-alkylation of the primary amine, followed by a separate cyclization step. For instance, reaction of pent-4-yn-1-amine with a protected 4-halobutanal derivative, followed by deprotection and reductive amination, could, in principle, yield the target molecule. However, specific examples of this route for this compound are not prevalent in the literature, likely due to the efficiency of other methods.

Synthesis via Pyrrolidine-2,5-dione Derivatives

Pyrrolidine-2,5-dione, also known as succinimide (B58015), is a versatile building block for the synthesis of substituted pyrrolidines. The imide nitrogen can be functionalized, and the carbonyl groups can be selectively reduced.

Reduction and Cyclization of Cyclic Imides

A common strategy involves the partial reduction of one of the imide carbonyl groups to a hydroxyl group, forming a hydroxylactam. This intermediate can then be further reacted. For instance, N-substituted succinimides can be reduced with sodium borohydride (B1222165) to the corresponding 5-hydroxylactams. researchgate.net Subsequent intramolecular cyclization can then be induced. While this is a general method, its application to an N-pent-4-ynyl substituted succinimide would lead to the pyrrolidine ring but not directly to this compound. A more direct, albeit challenging, approach would be the complete reduction of both carbonyl groups of N-pent-4-ynylsuccinimide to methylenes, a transformation that often requires harsh reducing agents like lithium aluminum hydride. The metabolism of N-(5-pyrrolidinopent-3-ynyl)succinimide has been studied, indicating that the succinimide ring can undergo oxidative transformations, such as hydroxylation. nih.govnih.govtandfonline.com

N-Substitution Reactions

The nitrogen of pyrrolidine-2,5-dione can be alkylated with a suitable electrophile to introduce the pent-4-ynyl group. This N-alkynylation can be achieved by reacting the potassium salt of succinimide with a pent-4-ynyl halide or sulfonate. researchgate.net The resulting N-pent-4-ynylsuccinimide would then be a direct precursor for reduction methodologies as described above. The N-arylation of succinimide using copper nanoparticle catalysts has also been reported, suggesting that metal-catalyzed cross-coupling reactions could be a viable strategy for N-alkynylation as well. rsc.org Furthermore, methods for the N-alkynylation of other amine derivatives, such as carbamates, using haloalkynes have been developed and could potentially be adapted for succinimide. nih.gov

| Reaction Type | Reagents | Intermediate/Product | Notes |

| N-Alkylation | Pyrrolidine-2,5-dione, Alkyl Tosylate | N-Alkylsuccinimide | Followed by reduction and cyclization. researchgate.net |

| N-Arylation | Succinimide, Haloarene, CuI NPs | N-Arylsuccinimide | Demonstrates feasibility of N-functionalization. rsc.org |

| N-Alkynylation | Carbamate, Haloalkyne, Pyridine (B92270) | Ynamide | Illustrates a method for forming N-alkynyl bonds. nih.gov |

| Reduction | N-Alkylsuccinimide, NaBH₄ | 5-Hydroxylactam | Key intermediate for further transformations. researchgate.net |

Radical-Mediated Cyclization and Translocation Reactions

Radical reactions offer powerful methods for the construction of cyclic systems, often proceeding with high levels of regio- and stereoselectivity.

Radical cyclization of N,N-diallylamines and their derivatives is a well-established method for the synthesis of pyrrolidine rings. acs.orgtandfonline.comacs.org These reactions are typically initiated by a radical source, such as AIBN, and proceed via a 5-exo-trig cyclization of an intermediate radical onto one of the allyl groups. While this approach is not directly applicable to the synthesis of this compound, the principles of radical cyclization onto an unsaturated bond are highly relevant.

A more pertinent strategy involves radical translocation followed by cyclization. In these reactions, a radical is generated at a specific position in the molecule, which then abstracts a hydrogen atom from another part of the molecule (translocation) to generate a new radical center in a position poised for cyclization. A notable example is the cyclization of a 2-[4-(trimethylsilyl)but-3-ynyl]pyrrolidine derivative, initiated by an aryl radical, which proceeds via hydrogen atom transfer to form an α-acylamino radical that then cyclizes onto the alkyne. clockss.org This methodology highlights the potential for forming cyclic structures through the cyclization of a radical onto an alkynyl moiety within a pyrrolidine precursor. Although this specific example leads to a bicyclic system, the fundamental steps of radical generation, translocation, and cyclization onto an alkyne could be conceptually adapted for the synthesis of specifically substituted pyrrolidines.

Intra- and Intermolecular Radical Addition to Alkynes

Radical additions to alkynes represent a potent method for the formation of vinyl radicals, which can subsequently undergo cyclization to construct the pyrrolidine ring. In the context of synthesizing this compound, an intramolecular approach would typically involve a precursor bearing a nitrogen-centered radical or a carbon-centered radical positioned to attack the alkyne tether.

For instance, a common strategy involves the generation of an aminyl radical from a suitable precursor, such as an N-chloroamine. This radical can then add to the terminal alkyne in a 5-exo-dig cyclization fashion to furnish the pyrrolidine ring. The resulting vinyl radical intermediate is then typically quenched by a hydrogen atom donor.

Intermolecular strategies, while less common for the direct synthesis of a specific N-substituted pyrrolidine like this compound, are fundamental in the broader synthesis of functionalized pyrrolidines. nih.gov These methods often involve the addition of a radical to an alkene, followed by a subsequent cyclization. nih.gov For example, a radical can be added to an N-allyl sulfonamide, leading to a carbon-centered radical that can then be trapped to form a pyrrolidine ring. nih.gov

| Radical Precursor Type | Initiation Method | Key Intermediate | Relevant Findings |

| N-haloamines | Chemical (e.g., Et3B) or Photochemical | Aminyl radical | N-centered radicals can effectively initiate cyclization onto alkyne moieties to form pyrrolidine rings. researchgate.net |

| α-Halo amides/esters | Radical initiator (e.g., AIBN) with a tin hydride | Carbon-centered radical | The position of the initial radical generation is crucial for controlling the regioselectivity of the cyclization. clockss.org |

| Organoboranes | Copper catalysis | Carbon-centered radical | This method allows for the intermolecular carboamination of vinylarenes to produce 2-arylpyrrolidines. nih.gov |

Stereochemical Control in Radical Annulation

Achieving stereocontrol in radical cyclizations is a significant challenge due to the often-flexible nature of the transition states. However, several strategies have been developed to influence the stereochemical outcome of these reactions.

One effective approach is the use of chiral auxiliaries attached to the nitrogen atom or another part of the radical precursor. clockss.orgnih.gov These auxiliaries can create a chiral environment that biases the trajectory of the radical addition and subsequent cyclization, leading to the preferential formation of one diastereomer. For example, Oppolzer's camphor (B46023) sultam has been successfully employed as a chiral auxiliary to control the facial selectivity of radical additions. clockss.org

Lewis acids can also play a crucial role in stereocontrol by coordinating to the substrate, thereby rigidifying its conformation and shielding one face from radical attack. diva-portal.org This pre-organization of the structure can significantly enhance the diastereoselectivity of the cyclization process. diva-portal.org The choice of Lewis acid and reaction conditions can even reverse the stereoselectivity in some cases. diva-portal.org

| Stereocontrol Strategy | Mechanism of Control | Example Auxiliary/Reagent | Outcome |

| Chiral Auxiliaries | Induce facial bias in radical attack. clockss.org | Oppolzer's Camphor Sultam | High diastereoselectivity in the formation of substituted pyrrolidines. clockss.org |

| Lewis Acid Catalysis | Rigidifies substrate conformation, leading to preferential attack. diva-portal.org | MgBr2·OEt2, Aluminum tris(2,6-diphenylphenoxide) | Enhanced diastereoselectivity and, in some cases, reversal of stereoselectivity. diva-portal.org |

| Substrate Control | Inherent stereocenters in the substrate direct the approach of the radical. | Carbohydrate scaffolds | Good diastereoselectivity in group-transfer cyclizations. diva-portal.org |

N-Acyliminium Ion Based Cyclization Strategies

Generation and Trapping of N-Acyliminium Intermediates

N-acyliminium ions are highly electrophilic species that are powerful intermediates for the construction of nitrogen-containing heterocycles. researchgate.netarkat-usa.org They are typically generated in situ from stable precursors under acidic conditions. Common precursors include α-hydroxy- or α-alkoxyamides and lactams. arkat-usa.orgpitt.eduscispace.com The presence of the N-acyl group significantly enhances the electrophilicity of the iminium ion compared to a standard iminium ion. arkat-usa.org

Once generated, these reactive intermediates can be trapped by a wide range of nucleophiles, including carbon-carbon double and triple bonds, leading to the formation of new carbon-carbon bonds. arkat-usa.orgrsc.org

Cyclization onto Alkyne Tethers

The intramolecular trapping of an N-acyliminium ion by an alkyne tether provides a direct and efficient route to pyrrolidine derivatives containing a vinyl side chain. For the synthesis of this compound, a suitable precursor would be an N-acyliminium ion with a pent-4-ynyl group attached to the nitrogen.

The cyclization proceeds via an endocyclic or exocyclic pathway, with the regioselectivity often influenced by the length of the tether and the substitution pattern of the alkyne. The resulting vinyl cation intermediate is typically trapped by a nucleophile present in the reaction medium, or it can undergo rearrangement. acs.org This methodology has been successfully applied to the stereoselective synthesis of various trans-2,3-disubstituted indolines and pyrrolidine derivatives. rsc.org

| Precursor Type | Method of Generation | Nucleophilic Tether | Product Type |

| α-Hydroxylactam | Acid catalysis (e.g., TsOH) pitt.eduscispace.com | Alkyne | Vinyl-substituted pyrrolidine |

| α-Alkoxylactam | Lewis or Brønsted acid rsc.org | Alkyne | 2,3-Disubstituted pyrrolidine |

| N-Acylimine | N-Protonation | Alkyne | Pyrrolidine derivative |

Organometallic Reagent Applications in Pyrrolidine Annulation

Organometallic reagents are indispensable tools in modern organic synthesis, and their application in the formation of pyrrolidine rings is well-established. mmcmodinagar.ac.in These reagents can act as nucleophiles or be involved in catalytic cycles to promote annulation reactions.

Palladium-catalyzed reactions, for instance, have been employed for the intramolecular aminoalkynylation of olefins, providing access to pyrrolidines with an alkyne functionality. epfl.chcore.ac.uk These reactions often exhibit high diastereoselectivity. epfl.chcore.ac.uk Similarly, rhodium-catalyzed asymmetric 1,4-addition of organometallic reagents to electron-deficient olefins has emerged as a powerful method for the enantioselective construction of carbon-carbon bonds in pyrrolidine synthesis. researchgate.net Copper-catalyzed methods have also been developed for the intramolecular amination of C(sp³)-H bonds to furnish pyrrolidines. organic-chemistry.org

| Metal | Reaction Type | Key Features |

| Palladium | Intramolecular oxy- and amino-alkynylation of olefins. epfl.chcore.ac.uk | High diastereoselectivity, tolerance of various functional groups. |

| Rhodium | Asymmetric 1,4-addition of organoboron reagents. researchgate.net | Enantioselective C-C bond formation. |

| Copper | Intramolecular amination of C(sp³)-H bonds. organic-chemistry.org | Mild reaction conditions, good yields. |

| Iridium | Borrowing hydrogen annulation. organic-chemistry.org | Direct synthesis from diols and primary amines. |

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. rsc.org These strategies involve the sequential or simultaneous combination of three or more starting materials in a single reaction vessel to generate complex products.

While a specific multicomponent reaction for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the pyrrolidine core. For example, a multicomponent approach could involve the in-situ formation of an imine from an amine and an aldehyde, which then undergoes a cycloaddition with a third component to build the heterocyclic ring. Several MCRs have been developed for the synthesis of highly functionalized pyrrolidine and other nitrogen-containing heterocyclic systems. rsc.orgresearchgate.netbeilstein-journals.orgnih.govrsc.org The development of a specific MCR for this compound would represent a highly efficient synthetic route.

Preparation of N-Alkynylated heterocyclic systems

The synthesis of N-alkynylated heterocyclic systems, such as this compound, represents a significant area of organic chemistry, providing valuable building blocks for the construction of more complex molecules, including natural products and biologically active compounds. wixsite.com These compounds feature a nitrogen atom of a heterocyclic ring directly or indirectly attached to an alkynyl group. Methodologies for their preparation are diverse, ranging from classical nucleophilic substitution to modern transition-metal-catalyzed multicomponent reactions.

A primary and straightforward method for the synthesis of this compound involves the direct N-alkylation of pyrrolidine. This is typically achieved by reacting pyrrolidine, a secondary amine, with a suitable pent-4-ynyl electrophile. A common substrate for this type of reaction is pent-4-yn-1-yl tosylate, which can be prepared from the corresponding alcohol. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the pentynyl group, displacing the tosylate leaving group. This method was employed in the synthesis of the structural analog N-(pent-4-yn-1-yl)piperidine, where piperidine (B6355638) was alkylated with pent-4-yn-1-yl tosylate in refluxing acetonitrile (B52724) using potassium carbonate as a base. nih.gov A similar approach can be applied to pyrrolidine to yield the target compound.

More advanced and efficient synthetic routes often employ transition-metal catalysis, which allows for the construction of N-alkynylated heterocycles with high functional group tolerance and yields. Copper-catalyzed reactions are particularly prevalent in this field. organic-chemistry.orgresearchgate.net For instance, a general method for the N-alkynylation of heterocycles like imidazoles involves a copper-catalyzed cross-coupling reaction with 1,1-dibromo-1-alkenes. organic-chemistry.org

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the diversity-oriented synthesis of complex heterocyclic systems. chim.it A notable example is the one-pot, three-component synthesis of 2-alkynyl-substituted pyrrolidines, which are structural isomers of N-alkynylpyrrolidines. In one such method, a copper(I) oxide catalyst facilitates the coupling of an ω-chloro ketone (like 5-chloropentan-2-one), a primary amine, and a terminal alkyne. uantwerpen.be This reaction proceeds through the in-situ formation of an ω-chloroimine, which then undergoes alkynylation and subsequent intramolecular cyclization to form the pyrrolidine ring. uantwerpen.be This strategy provides a rapid entry to 2-alkynylpyrrolidines from simple, commercially available starting materials. uantwerpen.be

Another catalytic approach involves the palladium(0)-catalyzed intramolecular amino-alkynylation of olefins. This method allows for the synthesis of pyrrolidines with a high degree of diastereoselectivity, simultaneously installing a triple bond. epfl.ch The reaction's success often relies on the use of a triisopropylsilyl protecting group on the acetylene, which can be crucial for achieving high yields and selectivities. epfl.ch

Furthermore, gold and copper catalysts have been used in tandem hydroamination/alkynylation sequences. For example, 2-alkynyl-2-methylpyrrolidines have been prepared from pent-4-yn-1-amine and terminal alkynes using a Au(I) or Cu(I) catalyst. rsc.org The Sonogashira coupling reaction is another valuable tool, as demonstrated in the synthesis of N-acyl 2-alkynyl azepanes. This reaction couples α-halo eneformamides with terminal alkynes, such as 5-chloro-1-pentyne, in the presence of palladium and copper catalysts. nih.gov

The following table summarizes various synthetic methodologies pertinent to the preparation of N-alkynylated pyrrolidines and their structural analogs.

Interactive Data Table: Synthetic Approaches to N-Alkynylated Heterocycles

| Product Type | Starting Materials | Catalyst/Reagents | Key Features | Reference |

| N-Alkynylpiperidine | Piperidine, pent-4-yn-1-yl tosylate | K₂CO₃, MeCN | Classical SN2 alkylation | nih.gov |

| 2-Alkynylpyrrolidines | 5-Chloropentan-2-one, Primary Amine, Terminal Alkyne | Cu₂O, NEt₃ | One-pot, three-component reaction | uantwerpen.be |

| 2-Alkynylpyrrolidines | N-(tert-butanesulfinyl)ketimines, NaBH₄, KOH | - | Nucleophile-induced cyclization of γ-haloimines | rsc.org |

| Substituted Pyrrolidines | Olefinic amines, Alkynes | Pd(0) complex | Intramolecular amino-alkynylation | epfl.ch |

| N-Alkynylimidazoles | Imidazoles, 1,1-Dibromo-1-alkenes | CuI, TMEDA | Copper-catalyzed cross-coupling | organic-chemistry.org |

| 2-Alkynyl Azepanes | α-Halo eneformamides, 5-chloro-1-pentyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Sonogashira coupling | nih.gov |

| 2-Alkynyl-2-methylpyrrolidines | Pent-4-yn-1-amine, Terminal Alkynes | Au(I) or Cu(I) | Tandem hydroamination/alkynylation | rsc.org |

Chemical Reactivity and Transformations of N Pent 4 Ynylpyrrolidine

Alkyne Functionalization Reactions

The terminal alkyne group is a highly versatile functional handle, amenable to a variety of addition and coupling reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). nih.govrsc.orgwikipedia.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. beilstein-journals.org The terminal alkyne of N-pent-4-ynylpyrrolidine makes it an ideal substrate for CuAAC, allowing for its conjugation to a vast array of molecules, including biomolecules, polymers, and fluorescent dyes. glenresearch.com

The general mechanism of CuAAC involves the in situ formation of a copper(I) acetylide, which then reacts with an azide to form a six-membered copper-triazolide intermediate. Subsequent protonolysis yields the stable triazole product and regenerates the copper(I) catalyst. nih.gov The use of ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) can stabilize the copper(I) oxidation state and accelerate the reaction, which is particularly important in biological applications to minimize cytotoxicity. glenresearch.comnih.gov

While direct examples of CuAAC with this compound are not extensively detailed in the reviewed literature, the reactivity of the closely related pent-4-yn-1-amine in forming N-alkynylated dithienopyrroles, which are then successfully subjected to CuAAC, provides a strong precedent for the expected reactivity of this compound.

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

| Azide Partner (R-N₃) | Catalyst System | Solvent | Product |

| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-N-pent-4-ynylpyrrolidine |

| Azidoacetic Acid | [Cu(CH₃CN)₄]PF₆ | CH₃CN | 2-(4-((Pyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)acetic acid |

| 1-Azido-4-fluorobenzene | CuI, DIPEA | THF | 1-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine |

This table is illustrative and based on general CuAAC procedures. Specific reaction conditions and yields may vary.

While CuAAC is highly efficient, the cytotoxicity of copper has prompted the development of copper-free click chemistry alternatives. sigmaaldrich.comtcichemicals.com The most prominent of these is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), in place of a terminal alkyne. thermofisher.cnbiochempeg.com The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. sigmaaldrich.com

This compound, with its unstrained terminal alkyne, is not a suitable substrate for the classical SPAAC reaction with azides. However, it could potentially participate in inverse-electron-demand Diels-Alder reactions, another type of copper-free click chemistry, if reacted with a suitable diene, such as a tetrazine. This type of reaction is also rapid and bioorthogonal.

The functionalization of the alkyne in this compound can be achieved with high regio- and stereoselectivity through directed reactions. A notable example is the palladium-catalyzed 1,2-oxyhalogenation of non-conjugated alkynes. This method allows for the synthesis of tetrasubstituted alkenes from internal alkynes. While this compound possesses a terminal alkyne, related methodologies could be adapted. For instance, after an initial coupling reaction to convert it to an internal alkyne, a directing group on the pyrrolidine (B122466) nitrogen could facilitate a directed oxypalladation, leading to a six-membered palladacycle intermediate. This intermediate can then react with an oxidant to achieve oxyhalogenation. The identity of the halide can influence the outcome, with bromide and iodide favoring C-X bond formation, while chloride can lead to C-N bond formation.

The alkyne moiety of this compound can undergo aminative functionalization, providing a route to various nitrogen-containing structures. A relevant example is the indium(III)-catalyzed tandem reaction of terminal alkynes with α,α,γ-trichloroaldimines to produce 2-alkynyl-3,3-dichloropyrrolidines. rsc.org This reaction proceeds through the addition of the alkyne to the aldimine, followed by a spontaneous cyclization. The use of pent-4-yn-1-amine, a precursor to this compound, in tandem hydroamination/alkynylation sequences catalyzed by gold(I) or copper(I) to form 2-alkynyl-2-methylpyrrolidines further underscores the potential for such transformations. rsc.org

Another powerful method is the Pd(0)-catalyzed intramolecular amino-alkynylation of olefins, which can construct pyrrolidine heterocycles. epfl.ch By analogy, an appropriately designed substrate derived from this compound could undergo a similar palladium-catalyzed cyclization, leading to more complex bicyclic systems.

The concept of divergent functionalization allows for the synthesis of different products from a single starting material by varying the reaction conditions or reagents. The alkyne in this compound is a prime candidate for such strategies. For example, organic photoredox catalysis can enable the divergent functionalization of alkynes. nih.gov Depending on the nucleophile used, different difunctionalized products can be obtained. This is often proposed to proceed through a vinyl cation radical intermediate formed by single-electron oxidation of the alkyne. The addition of Lewis acids can also influence the stereochemical outcome of these reactions. nih.gov

Furthermore, palladium and copper cooperative catalysis can enable the alkynylative [5+1] benzannulation of 3-acetoxy-1,4-enynes with terminal alkynes, where one alkyne acts as a one-carbon unit for the benzannulation and another serves as a nucleophile. This showcases how a terminal alkyne, such as the one in this compound, can participate in complex, multicomponent reactions leading to diverse aromatic structures.

Pyrrolidine Ring Transformations

The pyrrolidine ring of this compound can also be a site of chemical transformation, often in concert with the alkyne chain. These reactions can lead to the formation of complex bicyclic and polycyclic alkaloid-like structures.

A notable example of such a transformation is the late-stage, nickel-catalyzed reductive cyclization of an epoxide onto an alkyne to form indolizidine alkaloids, as demonstrated in the total synthesis of pumiliotoxins. nih.gov In this synthesis, a substrate containing a pyrrolidine ring and an alkyne chain with a tethered epoxide undergoes an intramolecular cyclization. The reaction proceeds with high regio- and stereoselectivity, with the epoxide opening at the less hindered carbon to form a tertiary alcohol, and the alkyne addition leading to an exocyclic (Z)-alkene. This strategy highlights the potential of this compound derivatives in the synthesis of complex natural products.

Another powerful strategy involves the combination of a palladium-catalyzed cross-coupling reaction with a subsequent cyclization. For instance, a Sonogashira coupling of a terminal alkyne on a pyrrolidine-2,5-dione derivative with an iodinated aromatic ring, followed by an N-acyliminium ion-aromatic π-cyclization, can generate novel polycyclic systems. core.ac.uk This approach demonstrates how the alkyne can be used as a linchpin to connect the pyrrolidine ring to another cyclic system, which then undergoes a ring-closing reaction to build molecular complexity.

Nucleophile-Induced Cyclization of Halogenated Imines

While specific examples detailing the nucleophile-induced cyclization of halogenated imines directly with this compound are not extensively documented in the provided search results, the literature does describe analogous reactions that highlight the underlying principles. Generally, the synthesis of pyrrolidine derivatives can be achieved through the cyclization of γ-haloimines induced by a nucleophile. rsc.org For instance, the synthesis of 2-arylpyrrolidines has been reported starting from γ-chloro-N-(tert-butanesulfinyl)ketimines, which undergo reduction of the imine moiety followed by cyclization of the resulting δ-chloroamine. rsc.org

A more relevant and modern approach involves the indium(III)-catalyzed tandem reaction of α,α,γ-trichloroaldimines with terminal alkynes to produce 2-alkynyl-3,3-dichloropyrrolidines. rsc.org This process involves the initial addition of the alkyne to the imine, followed by a spontaneous intramolecular cyclization of the in situ formed trichloropropargylic amine. rsc.org The dichloromethylene group in the aldimine acts as an activating group, facilitating the transformation under mild conditions. rsc.org This method is tolerant of a wide variety of both aryl and alkyl acetylenes. rsc.org

A general representation of this type of reaction is the indium-catalyzed synthesis of 2-alkynyl-3,3-dichloropyrrolidines from α,α,γ-trichloroaldimines and terminal alkynes. The reaction proceeds through an initial addition of the alkyne to the imine, followed by a spontaneous cyclization. The table below summarizes the yields for various substituents on the alkyne and the imine nitrogen.

Table 1: Synthesis of 2-Alkynyl-3,3-dichloropyrrolidines

| Alkyne Substituent (R) | Imine N-Substituent | Product | Yield (%) |

|---|---|---|---|

| Phenyl | Benzyl | 2-((Phenylethynyl)-1-benzyl-3,3-dichloropyrrolidine | 95 |

| 4-Methoxyphenyl | Benzyl | 1-Benzyl-3,3-dichloro-2-((4-methoxyphenyl)ethynyl)pyrrolidine | 92 |

| Cyclohexyl | Benzyl | 1-Benzyl-3,3-dichloro-2-(cyclohexylethynyl)pyrrolidine | 97 |

| n-Butyl | Benzyl | 1-Benzyl-2-(but-1-yn-1-yl)-3,3-dichloropyrrolidine | 82 |

Derivatization of the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring in this compound is a key site for derivatization. Its nucleophilic character allows for a variety of reactions to introduce new functional groups, thereby modifying the compound's properties and reactivity.

One common transformation is N-alkylation. For example, in the synthesis of pumiliotoxin 251D, a related N-substituted pyrrolidine is formed by the alkylation of a primary amine with a bromide. nih.gov This highlights a standard method for introducing substituents onto the pyrrolidine nitrogen.

Another significant derivatization involves the formation of amides or related structures. For instance, N-benzoyl-2-azabicyclo[3.1.0]hex-3-ene derivatives can be prepared from the corresponding pyridines, showcasing the introduction of an acyl group onto the nitrogen atom within a modified pyrrolidine framework. nih.gov

The versatility of the pyrrolidine nitrogen is further demonstrated in its use in forming more complex heterocyclic systems. The reaction of this compound or its derivatives can lead to the construction of bicyclic or polycyclic scaffolds, where the nitrogen atom becomes a bridgehead or part of a fused ring system.

Rearrangement Reactions Involving the Pyrrolidine Core

Rearrangement reactions provide powerful tools for accessing complex molecular architectures from simpler precursors. While specific rearrangement reactions starting directly from this compound are not detailed in the provided search results, analogous transformations of substituted pyrrolidines illustrate the potential of this class of reactions.

For example, a photo-promoted ring contraction of pyridine (B92270) with a silylborane has been shown to produce N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives, which are essentially functionalized pyrrolidine structures. nih.gov This type of rearrangement fundamentally alters the ring system and introduces new functionalities.

In a different context, the synthesis of various alkaloids has been achieved through a metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines, leading to stereoselective formation of pyrrolidines and piperidines. organic-chemistry.org Although this is a formation method rather than a rearrangement of a pre-existing pyrrolidine, it demonstrates the types of complex cyclizations and rearrangements that molecules with similar functionalities can undergo.

Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple chemical transformations occur in a single synthetic operation without the need to isolate intermediates. wikipedia.org20.210.105 These sequences are characterized by high atom economy and can lead to a significant increase in molecular complexity from simple starting materials. wikipedia.org20.210.105 this compound, with its dual functionality, is an excellent candidate for participating in such reaction cascades.

Integration of Alkyne Reactivity with Pyrrolidine Ring Formation

The terminal alkyne of this compound is a versatile functional group that can readily participate in a variety of transformations, including hydroamination, alkynylation, and cyclization reactions. The integration of this alkyne reactivity with the formation or modification of the pyrrolidine ring is a key strategy in the synthesis of complex nitrogen-containing heterocycles.

A notable example is the tandem hydroamination/alkynylation sequence of pent-4-yn-1-amine with terminal alkynes, catalyzed by Au(I) or Cu(I) catalysts, to produce 2-alkynyl-2-methylpyrrolidines. rsc.org While this example starts from a precursor to this compound, it illustrates the powerful strategy of combining alkyne chemistry with pyrrolidine ring formation in a single process.

In a related approach, the indium(III)-catalyzed tandem synthesis of 2-alkynyl-3,3-dichloropyrrolidines from α,α,γ-trichloroaldimines and terminal alkynes demonstrates the direct incorporation of an alkyne moiety into a pyrrolidine ring via a cascade process. rsc.org The reaction proceeds through the addition of the alkyne to the imine followed by a spontaneous cyclization. rsc.org

Rearrangements and Cyclizations in Complex Scaffold Construction

The combination of the pyrrolidine ring and the pentynyl side chain in this compound provides a scaffold ripe for intramolecular rearrangements and cyclizations to construct more complex molecular architectures. These reactions often lead to the formation of bicyclic or polycyclic systems containing the pyrrolidine core.

An example of such a strategy is the late-stage, nickel-catalyzed reductive cyclization between a 1,1-disubstituted epoxide and an alkyne, which has been used in the total synthesis of pumiliotoxins. nih.gov In this work, a molecule containing both a pyrrolidine ring and an alkyne (similar in structure to a derivative of this compound) undergoes cyclization with an epoxide to form a key intermediate. nih.gov This reaction demonstrates the ability of the alkyne to participate in intramolecular C-C bond formation, leading to a fused ring system.

The following table presents data from a nickel-catalyzed epoxide-alkyne reductive cyclization, a reaction type that could be applied to derivatives of this compound for the construction of complex scaffolds.

Table 2: Nickel-Catalyzed Epoxide-Alkyne Reductive Cyclization

| Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Epoxy-alkyne 3a | Ni(cod)2, P(o-anisyl)3 | Pumiliotoxin 209F intermediate | 75 |

These examples underscore the synthetic utility of this compound and related structures in cascade and tandem reactions, enabling the efficient construction of intricate molecular frameworks relevant to natural product synthesis and medicinal chemistry.

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

N-pent-4-ynylpyrrolidine serves as a crucial starting material for the synthesis of a variety of complex molecules due to the dual reactivity offered by its pyrrolidine (B122466) nucleus and the terminal alkyne functionality. The pyrrolidine ring is a common motif in numerous biologically active natural products and pharmaceuticals, making this compound an attractive precursor for drug discovery and development. nih.govnih.govresearchgate.netmdpi.com The terminal alkyne allows for a wide range of chemical transformations, including carbon-carbon bond formations, cycloadditions, and metal-catalyzed coupling reactions, enabling the elaboration of the pentynyl side chain into more complex substituents. This dual functionality allows synthetic chemists to construct intricate molecular frameworks by strategically manipulating both the heterocyclic core and the linear side chain.

Strategic Intermediate in Total Synthesis

The utility of this compound as a strategic intermediate is highlighted in its application to the total synthesis of various natural products, particularly alkaloids.

Synthesis of Bridged Azabicyclic Compounds

While direct examples of the use of this compound in the synthesis of bridged azabicyclic compounds are not extensively documented in readily available literature, the structural motifs present in the molecule are highly amenable to such transformations. Intramolecular cyclization reactions are a powerful strategy for the construction of bridged systems. The terminal alkyne of this compound can be strategically functionalized to include a reactive partner, which can then undergo an intramolecular cycloaddition or a metal-catalyzed cyclization with a suitable position on the pyrrolidine ring or a substituent attached to it. For instance, an intramolecular Diels-Alder reaction or a Pauson-Khand reaction could potentially be employed to construct the bridged framework, showcasing the latent potential of this building block in this area of synthesis.

Contribution to Indolizidine Alkaloid Synthesis

The synthesis of indolizidine alkaloids, a class of natural products with a wide range of biological activities, can be significantly facilitated by the use of pyrrolidine-containing building blocks. organic-chemistry.org Although specific syntheses starting directly from this compound are not prominently reported, the general strategies for indolizidine alkaloid synthesis often involve the elaboration of a pyrrolidine ring and subsequent cyclization to form the bicyclic core. The pentynyl side chain of this compound can be transformed through various synthetic steps, such as reduction, oxidation, and carbon-carbon bond formation, to generate the necessary carbon skeleton for the second ring of the indolizidine system. Subsequent intramolecular cyclization would then lead to the desired alkaloid framework.

Intermediates in the Synthesis of Pyrrolidine-Containing Natural Products

The pyrrolidine ring is a fundamental structural unit in a vast array of natural products. nih.govnih.govresearchgate.netmdpi.com this compound serves as a valuable intermediate in the synthesis of these compounds by providing a pre-formed pyrrolidine core that can be further elaborated. The alkyne functionality can be readily converted to other functional groups, such as aldehydes, ketones, or carboxylic acids, which can then participate in further bond-forming reactions to complete the synthesis of the target natural product. The versatility of the alkyne group allows for the introduction of diverse side chains and the construction of complex stereochemistry, which is often a critical aspect of natural product synthesis.

Development of Novel Synthetic Methodologies

The unique reactivity of this compound also lends itself to the development of novel synthetic methodologies. nih.gov The presence of both a nucleophilic nitrogen atom within the pyrrolidine ring and a reactive alkyne group allows for the exploration of new tandem or cascade reactions. For example, a reaction could be initiated at the alkyne, leading to an intermediate that then undergoes a subsequent transformation involving the pyrrolidine nitrogen. Such novel methodologies can provide efficient and atom-economical routes to complex molecular structures, streamlining the synthetic process and opening up new avenues for chemical discovery.

Integration into Click Chemistry Constructs beyond Biological Conjugation

The terminal alkyne of this compound makes it an ideal participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While click chemistry is widely used in bioconjugation, its applications in materials science and polymer chemistry are rapidly expanding. This compound can be used as a monomer or a functionalizing agent in the synthesis of novel polymers and materials. mdpi.comnih.gov

Catalytic Applications

The exploration of novel organic molecules as substrates or ligands in transition metal-catalyzed reactions is a cornerstone of modern synthetic chemistry. This compound, a molecule possessing both a nucleophilic tertiary amine and a terminal alkyne, presents an intriguing structural motif for investigation in catalytic systems. However, a comprehensive review of scientific literature reveals a significant gap in the documented catalytic applications of this specific compound. While the pyrrolidine and terminal alkyne moieties are individually well-represented in catalysis, their combined presence in this compound has not been the subject of extensive research. This article, therefore, addresses the theoretical potential and speculative applications of this compound in transition metal catalysis, based on the known reactivity of its constituent functional groups.

As a Substrate in Transition Metal-Catalyzed Reactions

This compound contains a terminal alkyne, a versatile functional group that actively participates in a wide array of transition metal-catalyzed transformations. These reactions are fundamental to the construction of complex molecular architectures. While no specific studies on this compound as a substrate were identified, its reactivity can be inferred from the well-established chemistry of terminal alkynes.

Transition metal-catalyzed reactions are powerful tools for forming new chemical bonds, and alkynes are particularly valuable substrates in this context. mdpi.com Reactions such as the Sonogashira coupling, which forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, are catalyzed by palladium and copper complexes. mdpi.commdpi.com Other significant transformations involving terminal alkynes include cycloaddition reactions, which are instrumental in synthesizing various heterocyclic compounds. mdpi.com

Given the structure of this compound, it could theoretically undergo various transition metal-catalyzed reactions, including:

Cross-Coupling Reactions: The terminal alkyne could participate in couplings with a variety of partners. For instance, in a Sonogashira-type reaction, it could be coupled with aryl, heteroaryl, or vinyl halides.

Cycloaddition Reactions: The alkyne moiety is a prime candidate for cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, or rhodium- and ruthenium-catalyzed cycloadditions with various partners to construct carbo- and heterocycles. mdpi.com

Hydrofunctionalization Reactions: The carbon-carbon triple bond could undergo the addition of a range of atoms and functional groups, including hydrogenation, hydroboration, and hydrosilylation, catalyzed by various transition metals.

The pyrrolidine ring, being a tertiary amine, could potentially influence the reactivity of the alkyne. It might act as an internal base or a coordinating group, thereby affecting the efficiency and selectivity of the catalytic transformation. However, without experimental data, these remain hypothetical considerations.

Potential as a Ligand in Catalytic Systems

The nitrogen atom of the pyrrolidine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals. This suggests that the molecule could function as a ligand in catalytic systems. The combination of a "hard" amine donor and a "soft" alkyne donor could allow for hemilabile coordination, where one of the groups can dissociate from the metal center to open up a coordination site for catalysis.

The effectiveness of a ligand in a catalytic system is often dependent on the electronic and steric properties it imparts to the metal center. In the case of this compound, the pyrrolidine group is a saturated heterocycle, which can adopt various conformations. The five-membered ring structure and the substituents on the nitrogen atom would influence the steric environment around a coordinated metal.

While no studies have been published on the use of this compound as a ligand, the broader class of pyrrolidine-containing ligands has been explored in catalysis. For example, chiral pyrrolidine-based ligands have been successfully employed in asymmetric catalysis to achieve high enantioselectivity in various transformations. The specific stereoelectronic properties of this compound would need to be experimentally determined to assess its potential as a ligand.

The presence of the terminal alkyne could also play a role in its ligating properties. The π-system of the alkyne can coordinate to transition metals, and this interaction could be significant in stabilizing catalytic intermediates. The flexibility of the pentynyl chain would allow the alkyne to coordinate to the metal center in various ways, potentially influencing the catalytic outcome.

Advanced Structural Analysis and Spectroscopic Elucidation

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-Resolution Mass Spectrometry is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For N-pent-4-ynylpyrrolidine (C₉H₁₅N), the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N). This calculated mass would then be compared to the experimentally measured mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer. A close match between the theoretical and experimental masses, typically within a few parts per million (ppm), would serve to confirm the molecular formula.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |

|---|

Data is theoretical and awaits experimental confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the detailed structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signal would correspond to the number of protons it represents. Furthermore, the splitting pattern (multiplicity) of each signal, arising from spin-spin coupling with neighboring protons, would reveal the connectivity of the atoms.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Typically, each unique carbon atom gives a distinct signal. The chemical shift of these signals helps in identifying the type of carbon (e.g., alkane, alkyne, or adjacent to a nitrogen atom).

Table 2: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Pyrrolidine (B122466) H (α to N) | 2.5 - 2.8 | m | 4H |

| Pyrrolidine H (β to N) | 1.7 - 1.9 | m | 4H |

| CH₂ (adjacent to N) | 2.4 - 2.6 | t | 2H |

| CH₂ | 1.6 - 1.8 | m | 2H |

| CH₂ (adjacent to alkyne) | 2.1 - 2.3 | t | 2H |

Data is predicted and awaits experimental confirmation.

Table 3: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrrolidine C (α to N) | 50 - 55 |

| Pyrrolidine C (β to N) | 20 - 25 |

| CH₂ (adjacent to N) | 55 - 60 |

| CH₂ | 25 - 30 |

| CH₂ (adjacent to alkyne) | 15 - 20 |

| Alkyne C (quaternary) | 80 - 85 |

Data is predicted and awaits experimental confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the alkane and alkyne groups, the C≡C triple bond, and the C-N bond of the pyrrolidine ring.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C≡C-H stretch (alkyne) | ~3300 |

| C-H stretch (sp³) | 2850 - 3000 |

| C≡C stretch (alkyne) | 2100 - 2260 |

Data is predicted and awaits experimental confirmation.

Mechanistic Investigations of Reactions Involving N Pent 4 Ynylpyrrolidine

Elucidation of Catalytic Cycles (e.g., Pd(II)/Pd(IV) cycles)

Palladium catalysis is a cornerstone of modern organic synthesis, and reactions involving alkynes often proceed through well-defined catalytic cycles. For transformations of N-pent-4-ynylpyrrolidine, a plausible pathway involves a Pd(II)/Pd(IV) cycle, particularly in oxidative coupling reactions. While the more common Pd(0)/Pd(II) cycle is prevalent in many cross-coupling reactions, the Pd(II)/Pd(IV) pathway offers an alternative for certain transformations, especially those involving C-H activation or the formation of complex molecular architectures. wildlife-biodiversity.com

A generalized Pd(II)/Pd(IV) catalytic cycle for a hypothetical reaction of this compound could be initiated by the coordination of the alkyne to a Pd(II) salt. This is followed by an intramolecular nucleophilic attack of the pyrrolidine (B122466) nitrogen onto the activated alkyne, a process known as aminopalladation, or through an external nucleophile. The resulting organopalladium(II) intermediate can then undergo oxidation to a Pd(IV) species in the presence of a suitable oxidant. This high-valent palladium intermediate is poised for reductive elimination, which forms the final product and regenerates the Pd(II) catalyst, thus closing the catalytic loop. researchgate.net The specific ligands coordinated to the palladium center play a critical role in stabilizing the high-valent Pd(IV) intermediate and influencing the rate and selectivity of the reductive elimination step. wildlife-biodiversity.com

| Step | Description | Intermediate |

| 1. Coordination | The alkyne moiety of this compound coordinates to the Pd(II) catalyst. | Pd(II)-alkyne complex |

| 2. Nucleophilic Attack | Intramolecular attack by the pyrrolidine nitrogen or an external nucleophile on the coordinated alkyne. | Organopalladium(II) intermediate |

| 3. Oxidation | The organopalladium(II) intermediate is oxidized to a Pd(IV) species by an external oxidant. | Organopalladium(IV) intermediate |

| 4. Reductive Elimination | The Pd(IV) intermediate undergoes reductive elimination to form the final product and regenerate the Pd(II) catalyst. | Product + Pd(II) catalyst |

Pathways of Radical Generation and Propagation

Radical reactions offer a powerful alternative to ionic pathways for the cyclization and functionalization of alkynes. In the case of this compound, radical generation can be initiated by various methods, including the use of radical initiators or through photoredox catalysis. A common pathway for the cyclization of N-alkynylamines is the atom transfer radical cyclization (ATRC). nih.gov

In a typical ATRC mechanism, a radical initiator, such as AIBN (azobisisobutyronitrile), generates a radical species that can abstract a hydrogen atom from a suitable donor. The resulting radical can then add to the terminal alkyne of this compound in an intramolecular fashion. This cyclization can proceed via an exo or endo pathway, with the formation of five- and six-membered rings being the most common outcomes. wikipedia.org The newly formed cyclized radical can then be trapped by a variety of radical scavengers or undergo further transformations to yield the final product. wikipedia.org

The propagation of the radical chain involves the regeneration of the initial radical species, allowing for a catalytic cycle in terms of the initiator. The regioselectivity of the initial radical addition to the alkyne is a critical factor in determining the structure of the final product.

| Step | Description | Key Species |

| 1. Initiation | Generation of a radical from an initiator (e.g., AIBN). | Initiator radical |

| 2. Radical Addition | Intramolecular addition of a radical to the alkyne of this compound. | Cyclized radical intermediate |

| 3. Propagation/Termination | The cyclized radical is trapped or reacts to form the product and regenerate the propagating radical. | Product + Propagating radical |

Studies on Nucleophilic and Electrophilic Activation

The reactivity of the alkyne in this compound can be harnessed through either nucleophilic or electrophilic activation.

Nucleophilic Activation: The terminal proton of the alkyne is weakly acidic and can be removed by a strong base to generate an acetylide anion. This acetylide is a potent nucleophile that can participate in a variety of reactions, such as additions to carbonyl compounds or SN2 reactions with alkyl halides. youtube.com This mode of activation is fundamental to many C-C bond-forming reactions involving terminal alkynes.

Electrophilic Activation: The alkyne can also be activated by electrophiles, making it susceptible to nucleophilic attack. Transition metal catalysts, such as those based on palladium, gold, or copper, are particularly effective at activating alkynes in this manner. researchgate.net The coordination of the metal to the alkyne π-system withdraws electron density, rendering the alkyne more electrophilic. This allows for attack by even weak nucleophiles, such as the nitrogen of the pyrrolidine ring in an intramolecular cyclization. Lewis acids can also serve as electrophilic activators. nih.gov

| Activation Mode | Description | Reagents/Catalysts |

| Nucleophilic | Deprotonation of the terminal alkyne to form a nucleophilic acetylide. | Strong bases (e.g., n-BuLi, NaNH2) |

| Electrophilic | Coordination of a Lewis acid or transition metal to the alkyne, increasing its electrophilicity. | Transition metals (Pd, Au, Cu), Lewis acids |

Kinetic Analysis of Reaction Steps

For many palladium-catalyzed cross-coupling reactions, the oxidative addition or reductive elimination step is rate-limiting. uni-muenchen.de In the context of a Pd(II)/Pd(IV) cycle, either the oxidation of Pd(II) to Pd(IV) or the subsequent reductive elimination could be the slowest step. The nature of the ligands, the substrate, and the oxidant all play a crucial role in determining the kinetics of the reaction. wildlife-biodiversity.com For instance, electron-donating ligands can accelerate oxidative addition, while bulky ligands may favor reductive elimination.

Kinetic isotope effect (KIE) studies can also be employed to probe the mechanism. For example, by replacing a C-H bond with a C-D bond at a position involved in a bond-breaking event in the rate-determining step, a primary KIE will be observed, providing evidence for that specific mechanistic step. nih.gov

Role of Specific Catalysts and Additives

The choice of catalyst and additives is paramount in controlling the outcome of reactions involving this compound.

Catalysts:

Palladium Catalysts: As discussed, palladium complexes are versatile catalysts for a wide range of transformations, including cross-coupling, cyclization, and carbonylation reactions. rsc.orgnih.gov The choice of palladium precursor (e.g., Pd(OAc)2, PdCl2) and ligands (e.g., phosphines, N-heterocyclic carbenes) can significantly influence the catalyst's activity, stability, and selectivity. nih.gov

Copper Catalysts: Copper salts are often used as co-catalysts in palladium-catalyzed reactions, such as the Sonogashira coupling, where they facilitate the formation of the copper acetylide intermediate. Copper can also independently catalyze reactions such as click chemistry (azide-alkyne cycloaddition) and radical-mediated cyclizations. nih.gov

Gold Catalysts: Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack, promoting cyclization and addition reactions under mild conditions. researchgate.net

Additives:

Bases: Bases are frequently required in reactions involving terminal alkynes to facilitate deprotonation and generate the nucleophilic acetylide. youtube.com They also serve to neutralize acidic byproducts generated during the reaction.

Oxidants: In catalytic cycles that involve an increase in the oxidation state of the metal, such as a Pd(II)/Pd(IV) cycle, an external oxidant is necessary to regenerate the active catalytic species.

Ligands: Ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the stereoselectivity of the reaction. The electronic and steric properties of the ligand can be fine-tuned to achieve the desired outcome. wildlife-biodiversity.com

| Component | Role | Examples |

| Catalysts | ||

| Palladium | Cross-coupling, cyclization, carbonylation | Pd(OAc)2, PdCl2(PPh3)2 |

| Copper | Co-catalyst, radical reactions, click chemistry | CuI, CuCl2 |

| Gold | Alkyne activation | AuCl, AuCl3 |

| Additives | ||

| Bases | Deprotonation, acid scavenging | Et3N, K2CO3 |

| Oxidants | Regeneration of catalyst | PhI(OAc)2, O2 |

| Ligands | Stabilization, reactivity modulation | PPh3, Xantphos |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby identifying the most likely reaction pathways. For N-pent-4-ynylpyrrolidine, DFT calculations could be employed to study reactions such as cycloadditions, hydrothiolation, or metal-catalyzed couplings involving the terminal alkyne.

For instance, in a hypothetical reaction, DFT would be used to calculate the energies of reactants, products, intermediates, and transition states. The difference in energy between the reactants and the highest energy transition state determines the activation energy, which is a key indicator of the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which route a reaction is most likely to follow.

Modeling of Transition States and Intermediates

The transition state is a fleeting, high-energy configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Due to their transient nature, transition states are nearly impossible to observe experimentally. Computational modeling is therefore essential for determining their structures and energies.

For reactions involving this compound, such as a [3+2] cycloaddition with an azide (B81097) to form a triazole, computational models could precisely map the geometry of the transition state. This would involve identifying the bond lengths and angles of the forming and breaking bonds at the peak of the energy barrier. Understanding the structure of the transition state is crucial for explaining the observed selectivity of a reaction. Intermediates, which are more stable but still transient species formed during a multi-step reaction, can also be modeled to provide a complete picture of the reaction mechanism.

Prediction of Regio- and Stereoselectivity

Many chemical reactions can yield multiple products, known as isomers. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational chemistry, and specifically DFT, is a powerful tool for predicting these selectivities.

In the case of this compound, consider its reaction with an unsymmetrical reagent. The reagent could add to the alkyne in two different orientations, leading to two different regioisomers. By calculating the activation energies for the transition states leading to each product, researchers can predict which regioisomer will be formed preferentially. Lower activation energy corresponds to a faster reaction and, therefore, the major product. This predictive capability is invaluable in synthetic chemistry for designing reactions that yield the desired product with high selectivity.

Analysis of Electronic Effects and Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure. The pyrrolidine (B122466) ring and the terminal alkyne in this compound have distinct electronic properties that will influence its chemical behavior. The nitrogen atom in the pyrrolidine ring is a Lewis base, while the π-system of the alkyne can act as either a nucleophile or an electrophile depending on the reaction conditions.

Computational methods can be used to analyze various electronic properties, such as:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy and shape of these orbitals can predict how the molecule will interact with other reagents.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about bonding, charge distribution, and intramolecular interactions.

By analyzing these electronic effects, chemists can gain a deeper understanding of the factors that control the reactivity of this compound and predict its behavior in various chemical environments.

Supramolecular Chemistry Aspects

Design Principles for Molecular Recognition and Self-Assembly

Molecular recognition and self-assembly are fundamental concepts in supramolecular chemistry, where molecules selectively bind to one another to form organized structures. The design of systems based on N-pent-4-ynylpyrrolidine would be guided by the strategic use of its inherent functional groups to direct these processes.

Molecular Recognition: The principles of molecular recognition are governed by factors such as shape complementarity and the electronic character of interacting species. nih.gov For derivatives of this compound, recognition events would primarily be driven by hydrogen bonding and other non-covalent interactions. The pyrrolidine (B122466) nitrogen can act as a hydrogen bond acceptor, while the N-H proton can serve as a hydrogen bond donor. nih.gov The terminal alkyne group, with its electron-rich π-system, can participate in C-H···π and other π-involved interactions. researchgate.net The specificity of these interactions forms the basis of molecular recognition, where complementary functional groups on another molecule can lead to a stable, well-defined association. nih.gov

Self-Assembly: Self-assembly is the spontaneous organization of molecules into ordered structures, a process directed by the non-covalent interactions between the individual components. mdpi.com For molecules incorporating the this compound framework, self-assembly can be programmed by modifying the molecular structure to favor specific intermolecular connections. For instance, the introduction of additional functional groups could promote the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures. The linear geometry of the alkyne group can be exploited to create rod-like supramolecular structures. wikipedia.org The interplay between hydrogen bonding from the pyrrolidine moiety and π-stacking or other interactions from the alkyne and any appended aromatic groups would dictate the final self-assembled architecture.

The following table outlines key design principles applicable to this compound-based supramolecular systems.

| Design Principle | Key Functional Group(s) | Resulting Supramolecular Behavior |

| Directional Hydrogen Bonding | Pyrrolidine N-H and lone pair | Formation of defined chains or networks |

| π-System Interactions | Alkyne C≡C | Stacking and organization of molecules |

| Shape Complementarity | Overall molecular geometry | Specific host-guest complexation |

| Hydrophobic Effects | Pentynyl chain | Aggregation in aqueous media |

Non-Covalent Interactions of this compound Derivatives

The supramolecular behavior of this compound derivatives is dictated by a variety of non-covalent interactions. These interactions, while individually weak, collectively contribute to the stability of the resulting assemblies.

Hydrogen Bonding: The pyrrolidine ring contains a secondary amine, which is a potent hydrogen bond donor (N-H) and acceptor (the nitrogen lone pair). nih.gov This allows for the formation of strong and directional hydrogen bonds, which are crucial for the formation of well-ordered supramolecular structures. rsc.orgsemanticscholar.org Pyrrolidine-containing molecules have been shown to form hydrogen-bonded dimers and larger aggregates. mdpi.com

Van der Waals Forces: These are weaker, non-directional forces that arise from temporary fluctuations in electron density. While individually less significant than hydrogen bonds, the cumulative effect of van der Waals interactions, particularly from the pentynyl chain, can play a substantial role in the packing and stability of supramolecular structures.

Below is a table summarizing the typical energies of non-covalent interactions relevant to this compound. Note that these are general values and the exact strength of the interaction will depend on the specific molecular and environmental context.

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |

| Hydrogen Bond | Pyrrolidine N-H | Pyrrolidine N, O, etc. | 15 - 40 |

| C-H···π Interaction | C-H | Alkyne π-system | 2 - 10 |

| Van der Waals Forces | All atoms | All atoms | 0.4 - 4 |

Potential for Host-Guest Chemistry with Pyrrolidine-Alkyne Frameworks

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The design of host molecules based on the this compound framework could lead to novel molecular containers and sensors.

The pyrrolidine ring can serve as a binding site for guests capable of hydrogen bonding. The pentynyl chain offers a degree of flexibility and can be functionalized to create a larger, pre-organized cavity. By synthesizing macrocycles or cage-like structures from this compound derivatives, it is possible to create hosts with specific sizes and shapes for the selective encapsulation of guest molecules.

The alkyne group within such a framework offers several possibilities. It can be used as a rigid structural element to define the geometry of the host cavity. ucalgary.ca Furthermore, the alkyne can be a site for post-assembly modification, allowing for the fine-tuning of the host's properties. The terminal proton of the alkyne is weakly acidic, which could be exploited in recognition or sensing applications. wikipedia.org

Potential applications for host-guest systems based on pyrrolidine-alkyne frameworks include:

Molecular Encapsulation: The sequestration of small molecules within the host cavity could be used for drug delivery or the protection of reactive species.

Sensing: The binding of a guest molecule could induce a change in the host's spectroscopic properties, allowing for the detection of the guest.

Catalysis: The confined environment of the host cavity could be used to catalyze chemical reactions.

The development of such host-guest systems would rely on the careful design of the molecular framework to achieve the desired balance of rigidity and flexibility, as well as the appropriate placement of functional groups to facilitate guest binding.

Advanced Materials Science Applications

Integration into Polymer Architectures via Alkyne Functionalization

The terminal alkyne group of N-pent-4-ynylpyrrolidine makes it an ideal monomer for incorporation into various polymer backbones, thereby introducing reactive sites for post-polymerization modification. This alkyne functionality can be preserved during polymerization, allowing for subsequent reactions to tailor the material's properties.

One common strategy involves the copolymerization of this compound with other monomers to create polymers with pendant alkyne groups. These groups are then available for further functionalization, enabling the attachment of a wide array of molecules, including bioactive compounds, fluorescent dyes, or other polymers. This approach allows for the creation of materials with precisely controlled chemical and physical properties.

While direct polymerization studies of this compound are not extensively reported, research on structurally similar molecules provides insight into its potential. For instance, the synthesis and electropolymerization of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrroles, which are formed using the related precursor pent-4-yn-1-amine, have been demonstrated. This suggests that this compound could similarly be used to create functional polymeric films.

Table 1: Potential Polymerization Methods for this compound

| Polymerization Technique | Potential for this compound | Key Advantages |

| Free Radical Polymerization | Copolymerization with vinyl monomers | High tolerance to functional groups |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Synthesis of well-defined polymers with pendant alkynes | Precise control over molecular weight and architecture |

| Electropolymerization | Formation of conductive polymer films | Direct deposition of functional thin films on electrodes |

Construction of Functional Materials through "Click" Methodologies

The most significant application of the alkyne group in this compound is its participation in "click" reactions, particularly the CuAAC reaction. This reaction is highly efficient, specific, and proceeds under mild conditions, making it an ideal tool for the construction of complex and functional materials.

By reacting polymers containing this compound units with azide-functionalized molecules, a wide variety of materials can be synthesized. For example, grafting azide-terminated polyethylene (B3416737) glycol (PEG) chains onto a polymer backbone with pendant this compound groups can create amphiphilic copolymers that self-assemble into micelles or other nanostructures in aqueous environments. These structures have potential applications in drug delivery and nanotechnology.

Furthermore, the triazole ring formed during the CuAAC reaction is not merely a linker but can also contribute to the material's properties, such as its thermal stability and ability to coordinate with metal ions. This opens up possibilities for creating materials with tailored electronic, optical, or catalytic properties.

Role in the Engineering of Novel Material Systems

The incorporation of this compound into material systems can impart unique properties derived from the pyrrolidine (B122466) ring itself. Pyrrolidine-containing polymers are known to exhibit stimuli-responsive behavior, particularly sensitivity to changes in pH and temperature. This responsiveness is due to the protonation/deprotonation of the tertiary amine in the pyrrolidine ring.

By integrating this compound into hydrogels or other polymer networks, it is possible to create "smart" materials that can undergo reversible changes in their structure and properties in response to external stimuli. For instance, a hydrogel containing this compound could swell or shrink in response to pH changes, making it a candidate for applications in controlled drug release, sensors, and actuators.

While specific research on stimuli-responsive polymers derived directly from this compound is limited, studies on other N-substituted pyrrolidine methacrylates have demonstrated the feasibility of creating such intelligent material systems. The alkyne functionality of this compound provides an additional advantage, allowing for the "clicking" of other functional moieties to further tune the material's responsiveness and performance.

Table 2: Potential Stimuli-Responsive Behavior of this compound-Containing Polymers

| Stimulus | Mechanism | Potential Application |

| pH | Protonation/deprotonation of the pyrrolidine nitrogen | pH-triggered drug delivery, sensors |

| Temperature | Changes in polymer-solvent interactions | Thermo-responsive hydrogels, smart surfaces |

Design of Macromolecular Structures with this compound Units

The versatility of this compound as a building block extends to the design of complex macromolecular architectures. The combination of its polymerizable nature (or its ability to be incorporated into a polymerizable monomer) and the "clickable" alkyne group allows for the synthesis of a variety of non-linear polymer structures.

For example, this compound can be used as a key component in the synthesis of graft copolymers, where polymer chains are attached as side chains to a main polymer backbone. This can be achieved by first polymerizing a monomer containing the this compound moiety and then using the pendant alkyne groups as initiation sites for the growth of side chains via a "grafting-from" approach or by attaching pre-formed azide-terminated polymers via a "grafting-to" approach using click chemistry.

Similarly, star polymers and dendrimers can be constructed using this compound-functionalized cores or branching units. The precise and efficient nature of the click reaction allows for the controlled and stepwise synthesis of these complex, three-dimensional macromolecules. The resulting structures, with a high density of functional groups and unique solution properties, are promising for applications in areas such as catalysis, light harvesting, and biomedical imaging.

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Systems for Functionalization

The terminal alkyne group of N-pent-4-ynylpyrrolidine is a key handle for a variety of chemical transformations. Future research will likely focus on the development of novel catalytic systems to functionalize this moiety, thereby expanding the molecular diversity accessible from this scaffold. Transition-metal-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to this compound could yield a plethora of valuable derivatives. mdpi.com

Key areas of exploration are expected to include:

Hydrofunctionalization Reactions: Catalytic systems that enable the addition of H-X bonds (where X can be O, N, S, or Si) across the triple bond would provide direct access to functionalized alkenylpyrrolidines. Research into ruthenium, rhodium, and iridium catalysts could lead to highly regioselective and stereoselective transformations.